molecular formula C26H30N4O3S B297595 N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B297595
M. Wt: 478.6 g/mol
InChI Key: HZBOOFOVDYOOQQ-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide works by activating the immune system and inducing the production of cytokines, which are proteins that help the body fight off infections and tumors. N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide specifically targets the tumor vasculature, which is the network of blood vessels that supply nutrients and oxygen to tumors. By disrupting the tumor vasculature, N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide can induce tumor necrosis and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide can increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which are involved in the immune response. N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide can also increase the production of reactive oxygen species, which are molecules that can damage cells and DNA. In addition, N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide can induce apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has also been shown to be effective in a variety of cancer types, making it a versatile tool for cancer research. However, N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has some limitations for lab experiments. It has been shown to be toxic in some animal models, which limits its use in certain experiments. In addition, N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans is not well understood.

Future Directions

There are several future directions for N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide research. One area of interest is the development of N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide analogs, which may have improved efficacy and safety profiles. Another area of interest is the combination of N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in studying the mechanism of action of N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in more detail, which may lead to the development of new cancer therapies.

Synthesis Methods

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method of N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is complex, but it can be achieved through the reaction of 3,4-dimethoxyphenylhydrazine with 4-methylbenzaldehyde to form 4-(dimethylamino)benzylidene-3,4-dimethoxyphenylhydrazine. This compound is then reacted with ethyl 4-chloro-3-oxobutanoate to form N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide. Finally, this compound is reacted with 4-methylbenzylamine to form N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Scientific Research Applications

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been studied for its potential use in cancer treatment. Studies have shown that N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide can induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

properties

Product Name

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Molecular Formula

C26H30N4O3S

Molecular Weight

478.6 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C26H30N4O3S/c1-20-5-9-23(10-6-20)18-30(34(32,33)25-15-7-21(2)8-16-25)19-26(31)28-27-17-22-11-13-24(14-12-22)29(3)4/h5-17H,18-19H2,1-4H3,(H,28,31)/b27-17+

InChI Key

HZBOOFOVDYOOQQ-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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